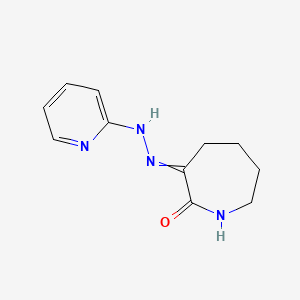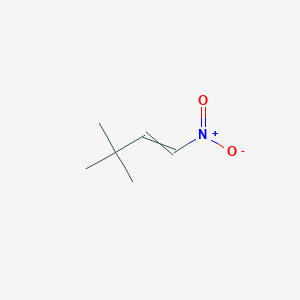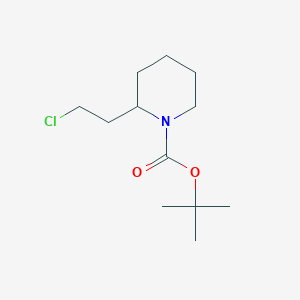
Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate: is a chemical compound belonging to the piperidine family. It is characterized by the presence of a tert-butyl ester group and a 2-chloroethyl substituent on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of tert-butyl piperidine-1-carboxylate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms tert-butyl piperidine-1-carboxylate.
Introduction of the 2-chloroethyl group: The tert-butyl piperidine-1-carboxylate is then reacted with 2-chloroethylamine under suitable conditions to introduce the 2-chloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the 2-chloroethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects such as enzyme inhibition or DNA alkylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- Tert-butyl 2-(pyridin-2-yl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the 2-chloroethyl group allows for targeted chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C12H22ClNO2 |
|---|---|
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22ClNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 |
Clé InChI |
DHPDWNGMRGHEES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



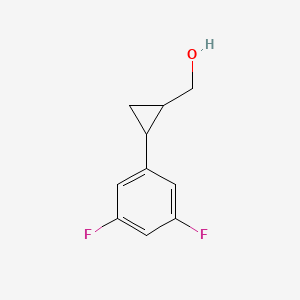
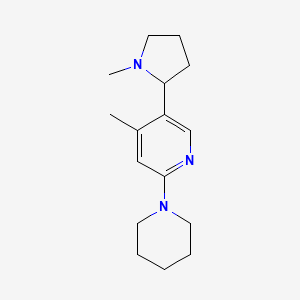
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
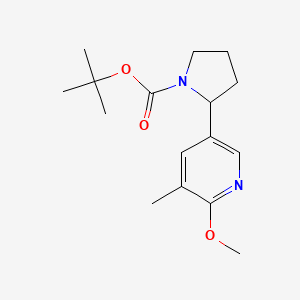
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)


